molecular formula C10H10ClNS B3066934 4-[(3-Chloropropyl)thio]-benzonitrile CAS No. 93498-68-1

4-[(3-Chloropropyl)thio]-benzonitrile

Cat. No.: B3066934
CAS No.: 93498-68-1
M. Wt: 211.71 g/mol
InChI Key: QKUYURKARUYGLU-UHFFFAOYSA-N
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Description

4-[(3-Chloropropyl)thio]-benzonitrile is a benzonitrile derivative featuring a thioether linkage (-S-) and a terminal chlorine atom on the propyl chain. The compound’s structure combines a polar nitrile group with a hydrophobic chloropropylthio substituent, which influences its electronic properties, solubility, and reactivity. The chlorine atom may enhance electrophilic reactivity, making it a candidate for further functionalization or cross-coupling reactions.

Properties

IUPAC Name

4-(3-chloropropylsulfanyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYURKARUYGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535401
Record name 4-[(3-Chloropropyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93498-68-1
Record name 4-[(3-Chloropropyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloropropyl)thio]-benzonitrile typically involves the nucleophilic substitution reaction of 4-thiobenzonitrile with 1-chloro-3-propyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Chloropropyl)thio]-benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, acetonitrile.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

4-[(3-Chloropropyl)thio]-benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.

    Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-[(3-Chloropropyl)thio]-benzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in nucleophilic substitution reactions, the chloropropyl group acts as a leaving group, allowing the introduction of different nucleophiles. In oxidation reactions, the thioether moiety undergoes transformation to sulfoxides or sulfones, altering the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(3-Chloropropyl)thio]-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, electronic properties, and safety considerations.

Structural and Electronic Differences

Compound Name Substituent Group Key Features
This compound -(CH₂)₃Cl-S- Thioether linkage with terminal Cl; moderate polarity, potential TICT states
4-(Trans-4-propylcyclohexyl)benzonitrile -C₆H₁₀-(CH₂)₂CH₃ Cyclohexyl-propyl group; high hydrophobicity, steric hindrance
4-[3-(4-Chlorophenyl)propanoyl]benzonitrile -(CO)-(CH₂)₂-C₆H₄Cl Ketone linkage with chlorophenyl; strong electron-withdrawing effects
  • Electronic Effects: The thioether group in this compound allows for partial charge transfer, as sulfur’s lower electronegativity (compared to oxygen) reduces steric hindrance and promotes twisted intramolecular charge-transfer (TICT) states under specific solvent conditions . In contrast, the ketone group in 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile introduces strong electron-withdrawing effects, stabilizing negative charges and altering absorption/emission spectra .
  • Solubility and Reactivity: Thioethers like this compound exhibit lower water solubility compared to oxygen analogs due to sulfur’s hydrophobicity. However, the chlorine atom may enhance solubility in polar aprotic solvents.

Fluorescence and Solvent Effects

Evidence from fluorescence studies (e.g., RICT and PICT states) suggests that substituents critically influence radiative rates and solvent interactions :

  • This compound : Likely exhibits solvent-dependent fluorescence due to TICT states, with redshifted emission in polar solvents.
  • 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile: The ketone group may suppress charge-transfer states, leading to narrower emission bands and higher quantum yields .

Biological Activity

4-[(3-Chloropropyl)thio]-benzonitrile is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a chloropropyl thioether group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:

C9H9ClSN\text{C}_9\text{H}_9\text{ClS}\text{N}

This compound's unique structure contributes to its reactivity and potential interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a pathway for therapeutic effects.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Electrophilic Reactions : The presence of the thioether group suggests potential electrophilic reactivity, allowing it to participate in nucleophilic substitution reactions with thiols in biological systems.

Structure-Activity Relationship (SAR)

While specific SAR data for this compound is limited, compounds with similar structural features often exhibit significant biological activity. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the compound, potentially increasing its reactivity with biological targets .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally related to this compound. It was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Research into related thioether compounds indicated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar anti-inflammatory capabilities, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundThioether with nitrilePotential anticancer and anti-inflammatory effects
Benzyl 4-methoxybenzene-1-carbodithioateThioetherUsed in polymer synthesis; less documented bioactivity
Fluorinated Copper PhthalocyanineMetal complexStrong anticancer activity; photodynamic properties

This table illustrates how this compound compares with other compounds in terms of structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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